6-(Benzyl(ethyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-[benzyl(ethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16(10-11-6-4-3-5-7-11)12-8-9-13(17)15-14-12/h3-9H,2,10H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOMZNUZXUAILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 6-(benzyl(ethyl)amino)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
The synthesis of a diverse range of polysubstituted pyridazinone compounds is of interest to the pharmaceutical industry .
Biochemical Analysis
Biochemical Properties
6-(Benzyl(ethyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been found to interact with other enzymes such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for various physiological processes including muscle contraction and cognitive functions. Furthermore, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. The impact on cellular metabolism includes alterations in the levels of cyclic nucleotides, which are important secondary messengers in various signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the inhibition of acetylcholinesterase by this compound involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound can inhibit phosphodiesterases by binding to their catalytic sites, leading to increased levels of cyclic nucleotides. These interactions result in the modulation of enzyme activity and subsequent changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive changes in cellular responses, including alterations in enzyme activity and gene expression. In in vitro studies, the long-term effects of this compound include sustained inhibition of acetylcholinesterase and modulation of inflammatory gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and exhibit anti-inflammatory properties. At higher doses, this compound can lead to toxic effects, including neurotoxicity and hepatotoxicity. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. It is important to carefully monitor the dosage to avoid adverse effects while maximizing the therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these metabolic pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus. The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its effects on enzyme activity and gene expression. The subcellular localization of this compound is essential for its role in modulating cellular functions and biochemical reactions.
Biological Activity
6-(Benzyl(ethyl)amino)pyridazin-3-ol is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 2098069-88-4
- InChI Key : ZYBGGYBDVWYMPB
The compound features a pyridazine ring, which is pivotal for its biological activity, particularly in terms of its interaction with various molecular targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anti-inflammatory Effects
- Compounds with similar structural motifs have shown significant anti-inflammatory properties. For instance, derivatives containing pyrazole rings are often evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
-
Anticancer Potential
- Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Cytotoxicity Profile
- Preliminary assessments indicate that this compound has a favorable cytotoxicity profile, making it a candidate for further therapeutic development. Low cytotoxicity observed in some studies suggests potential utility in sensitive biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism varies depending on the biological system being studied.
Data Table: Biological Activity Comparison
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Low cytotoxic effects |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a series of pyridazine derivatives, including this compound. Results indicated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving modulation of inflammatory mediators.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound effectively reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds exhibited growth inhibition percentages ranging from 62.21% to 100.14% against various cancer types, highlighting the potential for this compound in cancer therapy development.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
6-(Pyridin-2-yl)pyridazin-3-ol
- Molecular Formula : C₉H₇N₃O
- Key Features : A pyridazine core substituted with a pyridine ring at the 6-position and a hydroxyl group at the 3-position.
- Synthesis : Synthesized via condensation of glyoxylic acid and 2-acetylpyridine, followed by hydrazine hydrate treatment (60% yield) .
- Physicochemical Properties :
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol
- Molecular Formula : C₁₂H₁₀N₂O₃
- Key Features : A dihydrobenzodioxin moiety at the 6-position, introducing electron-rich oxygen atoms.
- Predicted Collision Cross-Section (CCS) : 192.7 Ų (for [M+H]+), suggesting a compact molecular shape .
Comparison : The benzodioxin group may enhance solubility in polar solvents compared to the benzyl-ethylamine substituent, which is more hydrophobic.
6-((4-Chlorobenzyl)amino)pyridazin-3-ol
- Key Features : A chloro-substituted benzyl group at the 6-position.
- Commercial Availability : Listed with one supplier, indicating feasible synthesis routes .
Comparison : The electron-withdrawing chlorine atom may increase metabolic stability but reduce bioavailability compared to the unsubstituted benzyl group in the target compound.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| 6-(Benzyl(ethyl)amino)pyridazin-3-ol | C₁₃H₁₅N₃O | 229.28 | Not reported | Benzyl-ethylamine substituent |
| 6-(Pyridin-2-yl)pyridazin-3-ol | C₉H₇N₃O | 173.17 | >230 | Pyridine substituent |
| 6-((4-Chlorobenzyl)amino)pyridazin-3-ol | C₁₁H₁₀ClN₃O | 247.67 | Not reported | Chlorobenzyl group |
| (E)-Benzyl Hydrazinecarbodithioate | C₁₉H₂₃N₃OS₂ | 373.52 | Not reported | Thiolate and hydrazine groups |
- Thermal Stability : Pyridazine derivatives generally exhibit high melting points (>230°C), as seen in and . The target compound is expected to follow this trend.
- Hydrogen Bonding : highlights a dihedral angle of 86.8° between aromatic rings, reducing π-π stacking and fluorescence quenching. Similar conformational effects may occur in the target compound .
Pharmacological Potential
- Anti-Inflammatory Activity : Pyridazinyl benzazoles () showed bioactivity at 100 mg/kg, comparable to indomethacin . The benzyl-ethylamine group in the target compound may enhance binding to inflammatory targets like cyclooxygenase.
Analytical Characterization
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-(Benzyl(ethyl)amino)pyridazin-3-ol typically proceeds from pyridazin-3-ol or closely related precursors, involving:
- Formation of the pyridazin-3-ol core.
- Introduction of the benzyl(ethyl)amino substituent at the 6-position via nucleophilic substitution or amination.
- Control of regioselectivity to ensure substitution at the desired position.
- Purification and characterization of the final compound.
Core Pyridazin-3-ol Formation
A common approach to the pyridazin-3-ol core involves condensation reactions between hydrazine derivatives (such as benzylhydrazine) and unsaturated dicarboxylic acid derivatives (e.g., maleic anhydride), followed by cyclization:
- Example Procedure : Benzylhydrazine (10 mmol) is reacted with maleic anhydride (10 mmol) in aqueous acidic medium at elevated temperature (110–120 °C) for 6 hours. The product precipitates upon cooling and is isolated by filtration, yielding 2-benzyl-6-hydroxypyridazin-3(2H)-one as brown crystals with a yield of approximately 62%.
This step forms the pyridazin-3-ol ring with a benzyl substituent at the 2-position, which can be further functionalized.
Amination at the 6-Position
The key step to obtain this compound is the introduction of the benzyl(ethyl)amino group at the 6-position of the pyridazin-3-ol ring. This is typically achieved via nucleophilic substitution or Ullmann-type amination reactions:
Ullmann Amination Example : Starting from 5-bromo-3-benzyloxypyridine, copper-mediated amination with ethylbenzylamine under ammonium hydroxide and CuSO4 catalysis at 180 °C for 24 hours yields the corresponding 5-(benzyloxy)pyridine-3-amine intermediate in 45–60% yield.
Alkylation of Pyridazin-3-ol : Reaction of 2-benzyl-6-hydroxypyridazin-3(2H)-one with alkyl halides (e.g., ethyl bromide) in the presence of sodium iodide and dimethylformamide at room temperature leads to O-alkylated products. Subsequent substitution or reaction with benzylamine derivatives introduces the benzyl(ethyl)amino group at the 6-position.
Stepwise Synthetic Procedures and Conditions
The following table summarizes typical reagents, conditions, and yields reported in the literature for related pyridazin-3-ol derivatives, which inform the preparation of this compound:
Mechanistic Insights and Regioselectivity
The substitution reactions on the pyridazin-3-ol ring predominantly occur at the oxygen atom of the hydroxy group rather than the nitrogen atoms, as confirmed by IR spectra showing a single carbonyl absorption band corresponding to the keto form.
The presence of benzyl and ethyl groups on the amino substituent is introduced through selective alkylation and amination steps, ensuring the desired substitution pattern.
Copper-catalyzed Ullmann amination is a key method to introduce amino groups on halogenated pyridine derivatives, which can be precursors to pyridazin-3-ol derivatives.
Purification and Characterization
Purification is commonly achieved by silica gel chromatography using chloroform/methanol mixtures or recrystallization from suitable solvents.
Characterization data include melting points, IR spectra (notably C=O stretching near 1660 cm⁻¹), and NMR chemical shifts indicative of benzyl methylene protons (~5.0 ppm), aromatic protons (7.2–7.4 ppm), and hydroxy protons (~10.7 ppm).
Summary Table of Key Spectroscopic Data for Intermediates
Research Findings and Practical Considerations
The multi-step synthesis requires careful control of reaction conditions, particularly temperature and stoichiometry, to maximize yields and selectivity.
Copper-mediated amination reactions are effective but require high temperature and pressure conditions.
Alkylation steps favor substitution at the hydroxy oxygen, which is critical for obtaining the correct substitution pattern.
Hydrazine hydrate and sodium nitrite treatments enable further functionalization such as hydrazide and azide formation, which can be useful intermediates for derivatization or cyclization.
Q & A
Q. What are the common synthetic routes for 6-(Benzyl(ethyl)amino)pyridazin-3-ol?
The synthesis typically involves multi-step reactions starting with pyridazine derivatives. A general approach includes:
- Nucleophilic substitution : Reacting 6-chloropyridazin-3-ol with benzyl(ethyl)amine under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
- Condensation reactions : Utilizing hydrazine intermediates to introduce the benzyl(ethyl)amino group, followed by cyclization .
- Optimization : Temperature control (70–100°C) and catalyst use (e.g., K₂CO₃) improve yields. Purity is verified via HPLC (≥95%) and mass spectrometry .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolve bond lengths, dihedral angles (e.g., aromatic ring torsion ~86°), and hydrogen-bonding networks (N–H···O/S interactions) using SHELXL or SHELXTL software .
- Spectroscopy :
- IR : Confirm hydroxyl (3200–3400 cm⁻¹) and amino (1650–1700 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for pyridazine protons (δ 7.2–8.5 ppm) and benzyl/ethyl substituents .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₆N₄O: 260.13) .
Advanced Research Questions
Q. How to design experiments to evaluate its enzyme inhibition or receptor modulation?
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination. Optimize substrate concentrations and incubation times to minimize off-target effects .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding curves to calculate Kᵢ values .
- Structural insights : Perform molecular docking (AutoDock Vina) using crystallographic data to predict binding modes. Compare with analogs like 6-(2,3-dihydrobenzodioxinyl)pyridazin-3-ol for SAR analysis .
- Controls : Include positive controls (e.g., known inhibitors) and validate via dose-response curves .
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility checks : Standardize assay conditions (pH, temperature, solvent) to eliminate variability. For example, discrepancies in anti-inflammatory activity (carrageenan-induced edema models) may arise from differences in animal models or dosing schedules .
- Metabolite analysis : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Cross-validation : Compare results across multiple platforms (e.g., in vitro enzymatic vs. cell-based assays) .
Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) to improve aqueous solubility .
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and modify substituents (e.g., methoxy to fluorine) to reduce CYP450-mediated degradation .
- Permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption and blood-brain barrier penetration .
Q. How to analyze crystallographic data for polymorph identification?
- Data collection : Use synchrotron radiation (λ = 0.30–0.70 Å) for high-resolution datasets. Apply empirical absorption corrections (SHELXC/D/E) to mitigate anisotropy .
- Polymorph screening : Recrystallize from diverse solvents (e.g., ethanol, DMSO) and compare unit cell parameters (a, b, c, α, β, γ) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to distinguish polymorphs .
Methodological Considerations
- Contradictory spectral data : Cross-reference NMR/IR with computational simulations (Gaussian 16) to resolve peak assignment ambiguities .
- Low synthetic yields : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) .
- Crystallization challenges : Use seeding techniques or slow evaporation to obtain single crystals suitable for diffraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
